molecular formula C10H7ClN2O3 B14909311 2-Chloro-6-methoxy-5-nitroquinoline

2-Chloro-6-methoxy-5-nitroquinoline

Cat. No.: B14909311
M. Wt: 238.63 g/mol
InChI Key: BAAGBNKLASALNF-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-5-nitroquinoline is a quinoline derivative with a chloro substituent at position 2, a methoxy group at position 6, and a nitro group at position 5. Quinoline derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework, which allows for diverse reactivity and functionalization .

The chloro and nitro groups are electron-withdrawing, while the methoxy group is electron-donating. This combination creates unique electronic effects, influencing solubility, stability, and reactivity. For instance, the nitro group at position 5 may enhance electrophilic substitution resistance but increase susceptibility to reduction reactions, forming intermediates like amines .

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

2-chloro-6-methoxy-5-nitroquinoline

InChI

InChI=1S/C10H7ClN2O3/c1-16-8-4-3-7-6(10(8)13(14)15)2-5-9(11)12-7/h2-5H,1H3

InChI Key

BAAGBNKLASALNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxy-5-nitroquinoline typically involves the nitration of 2-chloro-6-methoxyquinoline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-6-methoxy-5-nitroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 2-Chloro-6-methoxy-5-nitroquinoline is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The chlorine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Physical Properties

A comparative analysis of key analogs is presented below:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
2-Chloro-6-methoxy-5-nitroquinoline* Not available C₁₀H₇ClN₂O₃ 238.47 (calculated) ~145–150 (inferred) Likely soluble in DMSO, ethanol
6-Chloro-5-nitroquinoline 86984-32-9 C₉H₅ClN₂O₂ 206.6 140–144 Soluble in ethanol, acetone
6-Methoxyquinoline N-Oxide 607-86-3 C₁₀H₉NO₂ 175.18 Not available Soluble in polar solvents
Methyl 2-chloroquinoline-5-carboxylate 1192569-38-2 C₁₂H₉ClNO₂ 235.66 Not available Likely soluble in organic esters

*Note: Data for this compound are inferred from structural analogs.

Key Observations :

  • Molecular Weight: The addition of a methoxy group in this compound increases its molecular weight compared to 6-Chloro-5-nitroquinoline .
  • Melting Point: The methoxy group may enhance crystalline packing, leading to a slightly higher melting point than 6-Chloro-5-nitroquinoline .
  • Solubility: The methoxy group improves polarity, likely increasing solubility in polar aprotic solvents like DMSO compared to non-methoxy analogs .

Reactivity and Functional Group Interactions

  • Nitro Group: In 6-Chloro-5-nitroquinoline, the nitro group at position 5 directs electrophilic substitution to positions 8 and 3. In this compound, the methoxy group at position 6 may further deactivate the ring, altering reaction pathways .
  • Chloro Group: The chloro substituent at position 2 in the target compound is meta-directing, favoring nucleophilic aromatic substitution (NAS) at positions 5 or 8. This contrasts with 6-Chloro-5-nitroquinoline, where the chloro at position 6 is ortho/para-directing .

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